(R)-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride
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Overview
Description
®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of anthracene derivatives.
Amino Acid Introduction: The anthracene derivative is then reacted with a suitable amino acid precursor under controlled conditions to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the anthracene moiety.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
®-2-Amino-2-(anthracen-2-yl)acetic acid hydrochloride is unique due to its combination of an amino acid and an anthracene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14ClNO2 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(2R)-2-amino-2-anthracen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13;/h1-9,15H,17H2,(H,18,19);1H/t15-;/m1./s1 |
InChI Key |
YQPZDCYSQRXBHS-XFULWGLBSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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